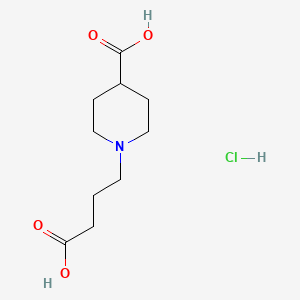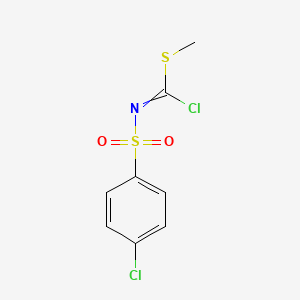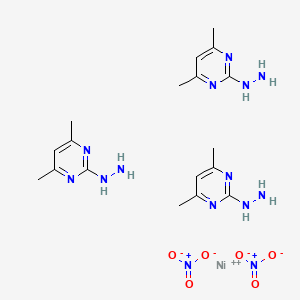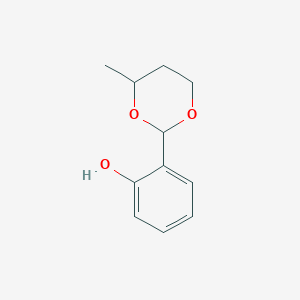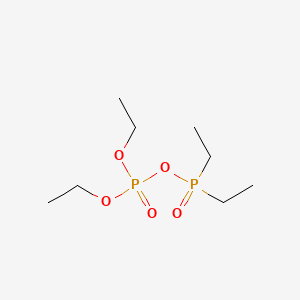
Phosphinic acid, diethyl-, anhydride with diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, diethyl-, anhydride with diethyl phosphate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphinic acids and their derivatives are known for their unique chemical properties and have found applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethyl-, anhydride with diethyl phosphate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with diethyl phosphinic acid under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and isolation to ensure the final product’s quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, diethyl-, anhydride with diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid derivatives .
Aplicaciones Científicas De Investigación
Phosphinic acid, diethyl-, anhydride with diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as inhibitors of proteolytic enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, diethyl-, anhydride with diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of proteolytic enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their natural substrates. This inhibition can occur through direct interaction with amino acid residues or cofactors within the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphine oxides: These compounds are also organophosphorus compounds but have different functional groups and chemical properties.
Uniqueness
Phosphinic acid, diethyl-, anhydride with diethyl phosphate is unique due to its specific anhydride structure, which imparts distinct reactivity and chemical behavior compared to other organophosphorus compounds. Its ability to form stable complexes with metals and its role as an enzyme inhibitor further distinguish it from similar compounds .
Propiedades
Número CAS |
63886-53-3 |
|---|---|
Fórmula molecular |
C8H20O5P2 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
diethylphosphoryl diethyl phosphate |
InChI |
InChI=1S/C8H20O5P2/c1-5-11-15(10,12-6-2)13-14(9,7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
XRESZUDRGQQLFF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OP(=O)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14499581.png)

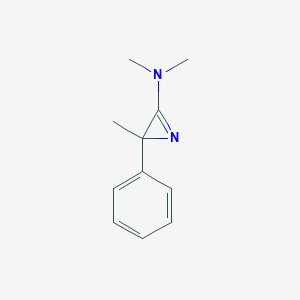

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
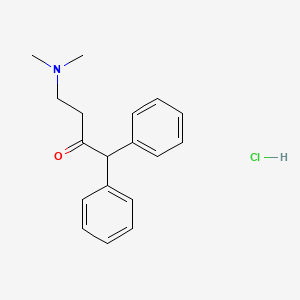

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

